4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
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Overview
Description
4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Key steps include:
Formation of the diazinane ring: This step involves the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions to form the diazinane ring.
Introduction of the bis(2-chloroethyl)amino groups: This is achieved through the reaction of the diazinane intermediate with 2-chloroethylamine or its derivatives.
Attachment of the phenyl groups: This step involves the reaction of the intermediate with phenyl-containing reagents under conditions that promote the formation of carbon-carbon bonds.
Final assembly: The final product is obtained by combining the intermediates through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the diazinane ring, leading to the formation of amines.
Substitution: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of their function. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with the replication and transcription of DNA, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A well-known alkylating agent used in chemotherapy, with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent with structural similarities, used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its complex structure, which includes multiple functional groups that contribute to its reactivity and versatility. This makes it a valuable compound for research and industrial applications, offering potential advantages over simpler compounds in terms of specificity and efficacy.
Properties
CAS No. |
17761-56-7 |
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Molecular Formula |
C33H43Cl4N5O2 |
Molecular Weight |
683.5 g/mol |
IUPAC Name |
4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C33H43Cl4N5O2/c1-25-32(44)31(28(24-43)21-38-25)33-41(22-26-3-7-29(8-4-26)39(17-11-34)18-12-35)15-2-16-42(33)23-27-5-9-30(10-6-27)40(19-13-36)20-14-37/h3-10,21,33,43-44H,2,11-20,22-24H2,1H3 |
InChI Key |
AYIWUUUCDZYMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2N(CCCN2CC3=CC=C(C=C3)N(CCCl)CCCl)CC4=CC=C(C=C4)N(CCCl)CCCl)CO |
Origin of Product |
United States |
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